Methyl trans-communate

Description

Overview and Historical Context within Diterpene Natural Products Chemistry

Methyl trans-communate is classified as a labdane-type diterpenoid. researchgate.netmdpi.com Diterpenes are a class of organic compounds composed of four isoprene (B109036) units, and they form the basis for a wide variety of complex natural products. The historical context of this compound is intrinsically linked to its corresponding carboxylic acid, trans-communic acid.

Trans-communic acid was initially isolated from the heartwood of Juniperus communis L. and was subsequently converted into its more stable crystalline methyl ester, this compound, using diazomethane (B1218177) for structural elucidation. iucr.org It was noted early on that trans-communic acid is challenging to purify due to its tendency to polymerize. iucr.org Later, the crystalline form of trans-communic acid was isolated from the fresh leaves of Calocedrus formosana, and its structure was definitively confirmed through an X-ray diffraction study of its methyl ester, this compound. iucr.org

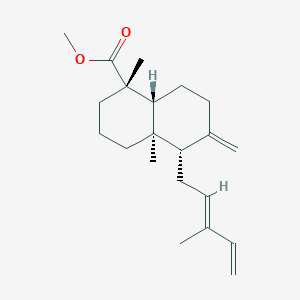

The core structure of this compound features a trans-decalin system, which is characteristic of many labdane (B1241275) diterpenes. mdpi.com Its full chemical name is methyl labda-8(17),12E,14-trien-19-oate. The structural confirmation via X-ray crystallography provided a solid foundation for its use in further chemical research. iucr.org

| Property | Data |

| Chemical Formula | C₂₁H₃₂O₂ |

| Molar Mass | 316.47 g/mol |

| Crystal System | Orthorhombic |

| Natural Sources | Juniperus communis, Calocedrus formosana, Salvia cinnabarina iucr.orgsemanticscholar.org |

Significance of this compound in Specialized Metabolite Research

Specialized metabolites, unlike primary metabolites, are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often mediate interactions between the plant and its environment. nih.gov this compound, as a derivative of a plant-produced acid, falls into this category. Its significance in research stems primarily from its utility as a chiral building block, or chiron, for the synthesis of other high-value compounds. nih.gov

The chemical structure of this compound, with its multiple reactive sites including double bonds, makes it a valuable starting material for creating more complex molecules. nih.govresearchgate.net A prime example of its application is in the synthesis of ambergris-like odorants, such as Ambrox®, which are highly valued in the fragrance industry. researchgate.netnih.gov Researchers have developed synthetic routes to (-)-ambrafuran starting from this compound. researchgate.net This demonstrates the compound's role in providing access to commercially important fine chemicals from a natural source.

Furthermore, the Diels-Alder reaction, a powerful tool in organic synthesis for forming cyclic compounds, has been studied using this compound as the diene component. This research opens up novel strategies for synthesizing bioactive merosesquiterpenoids, which are compounds with mixed biosynthetic origins. researchgate.netthieme-connect.com

Current Research Landscape and Key Academic Challenges

The current research involving this compound continues to explore its synthetic potential. Investigations into its reactivity under various conditions aim to develop new and efficient synthetic methodologies. For instance, studies on the oxymercuriation-demercuriation of this compound have been conducted to understand the regioselectivity and stereoselectivity of hydration and cyclization reactions. rsc.org Similarly, selective ozonolysis of the compound has been explored as a method to degrade the side chain, providing a pathway to drimane-type sesquiterpenoids. researchgate.net

Key academic challenges remain, some of which are inherent to natural product chemistry. One challenge is the sustainable and consistent supply of the starting material. Although found in several plant species, the isolation of communic acid can be complicated by its tendency to polymerize. iucr.org

Another challenge lies in achieving high selectivity in chemical transformations. The molecule possesses multiple double bonds, and directing a reaction to a specific site without affecting the others requires carefully designed reaction conditions. nih.gov For example, research has focused on the regioselective oxidative cleavage of the C12-C13 double bond in the presence of other double bonds to create useful synthetic intermediates. nih.gov Overcoming these challenges through the development of novel catalytic systems and synthetic strategies is a key focus of ongoing academic research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

15798-13-7 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |

InChI Key |

WYJKGKPQXWDIQP-BRUWWATDSA-N |

SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Isomeric SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Origin of Product |

United States |

Natural Occurrence and Distribution

Botanical Sources and Taxonomic Specificity

The occurrence of methyl trans-communate and its parent compound, trans-communic acid, is widespread yet taxonomically specific, primarily concentrated in coniferous families known for their resin production.

Predominant Genera within Pinaceae and Cupressaceae Families

This compound and related communic acids are predominantly found in species belonging to the Cupressaceae and Pinaceae families. pfaf.orgwikipedia.org Within Cupressaceae, the genus Juniperus is a major source, with numerous species identified as producers of these compounds. wikipedia.org Species of juniper are known to contain trans-communic acid, its isomers, and its methyl esters. wikipedia.org

Another significant genus within Cupressaceae is Callitris , the cypress-pines. wikipedia.org Resins from various Callitris species have been shown to contain communic acids, and this compound's isomers have been isolated from species such as Callitris columellaris. wikipedia.org

Table 1: Predominant Genera Containing this compound and Related Compounds

| Family | Genus | Common Name |

|---|---|---|

| Cupressaceae | Juniperus | Juniper |

| Cupressaceae | Callitris | Cypress-pine |

| Pinaceae | Pinus | Pine |

| Araucariaceae | Araucaria | Araucaria |

Identification of Specific Species Isolates

Beyond the predominant genera, this compound or its parent acid has been specifically isolated from a diverse array of plant species across several families. These findings underscore the compound's broad, yet specific, botanical distribution.

Noteworthy species include:

Entada abyssinica , a member of the Fabaceae family, from which trans-communic acid has been isolated. wikipedia.org

Thujopsis dolabrata (Hiba arborvitae), a species in the Cupressaceae family native to Japan. wikipedia.org

Chamaecyparis obtusa Endl. (Hinoki cypress), another Japanese native from the Cupressaceae family. wikipedia.org

Further research has identified the presence of these compounds in a variety of other conifers and some flowering plants.

Table 2: Specific Species Identified as Sources of this compound or trans-Communic Acid

| Species | Family |

|---|---|

| Araucaria angustifolia | Araucariaceae |

| Chamaecyparis formosensis | Cupressaceae |

| Chamaecyparis obtusa Endl. | Cupressaceae |

| Chromolaena collina | Asteraceae |

| Cunninghamia unicanaliculata | Cupressaceae |

| Cupressus sempervirens | Cupressaceae |

| Entada abyssinica | Fabaceae |

| Fritillaria thunbergii | Liliaceae |

| Juniperus species (e.g., J. communis, J. oxycedrus) | Cupressaceae |

| Pinus luchuensis | Pinaceae |

| Porella navicularis | Porellaceae (Liverwort) |

| Sciadopitys verticillata | Sciadopityaceae |

| Thuja standishii | Cupressaceae |

| Thujopsis dolabrata | Cupressaceae |

Geographic Distribution Patterns of Producer Organisms

The global distribution of plants producing this compound is extensive, mirroring the native habitats of the source organisms.

Juniperus: This genus has a wide circumpolar distribution across the cool temperate regions of the Northern Hemisphere, from the Arctic south into mountainous regions of North America, Europe, and Asia, and extending to tropical Africa. wikipedia.orgwikipedia.orgtheferns.infoact.gov.au Juniperus communis boasts one of the largest geographical ranges of any woody plant. wikipedia.orgact.gov.au

Callitris: These cypress-pines are primarily native to Australia, where they are widespread, and New Caledonia. wikipedia.orgmissouribotanicalgarden.orgncsu.eduubc.ca

Entada abyssinica: This species is widespread throughout tropical Africa, from Guinea in the west to Ethiopia in the east, and extending south to Angola and Mozambique. wikipedia.orgwikipedia.orgontosight.aieuforgen.orgrbge.org.uk

Thujopsis dolabrata: This conifer is endemic to Japan, found on the islands of Hokkaido, Honshu, Shikoku, and Kyushu. pfaf.orgpfaf.orgoregonstate.edupreachbio.com

Chamaecyparis obtusa: Commonly known as Hinoki cypress, this species is native to central Japan. sfbg.orggreatplantpicks.orgfritillaria.org.ukmt.govcabidigitallibrary.org A variety, formosana, is found in Taiwan. fritillaria.org.uk

Pinus luchuensis: This pine is endemic to the Ryukyu Islands of Japan. wikipedia.orgcabidigitallibrary.orgcabidigitallibrary.orgmindat.orgnies.go.jp

Araucaria angustifolia: Native to southern Brazil and adjacent parts of Argentina and Paraguay. act.gov.ausfbg.orgox.ac.ukconifersociety.orgconifers.org

Cupressus sempervirens: The Mediterranean cypress is native to the eastern Mediterranean region, including Greece, Turkey, and Iran. wikipedia.orgeuforgen.orgoregonstate.eduwikipedia.orgconifers.org

Sciadopitys verticillata: The Japanese umbrella-pine is endemic to Japan. pfaf.orgncsu.eduubc.cawikipedia.orggreatplantpicks.org

Thuja standishii: This Japanese thuja is native to the islands of Honshū and Shikoku in Japan. wikipedia.orgtheferns.infomissouribotanicalgarden.orgrbge.org.ukwordpress.com

Chamaecyparis formosensis: The Formosan cypress is endemic to the mountains of Taiwan. wikipedia.orgplantaedb.comconiferales.comrbge.org.ukconifers.org

Fritillaria thunbergii: This flowering plant is native to Kazakhstan and the Xinjiang Province of China, and is naturalized in Japan. wikipedia.orgpfaf.orgpacificbulbsociety.orgpicturethisai.com

Cunninghamia unicanaliculata: A variety of Chinese fir, it is native to southern China. ontosight.aitheferns.infokew.orgwikipedia.orgconifersgarden.com

Porella navicularis: This liverwort is endemic to western North America. preachbio.commt.govcalflora.orgwikipedia.org10000thingsofthepnw.com

Intra-Organismal Distribution and Accumulation Profiles

This compound and its parent acid are not uniformly distributed within the producer plants. They tend to accumulate in specific tissues, particularly those associated with protective functions.

The highest concentrations are typically found in the resins exuded by conifers. ox.ac.ukplantaedb.com These resins are complex mixtures of terpenoids and serve as a defense mechanism against herbivores and pathogens. Consequently, plant parts rich in resinous tissues, such as the bark , wood , cones , and leaves , are primary sites of accumulation.

Studies have reported the isolation of these compounds from various plant parts:

Leaves: A primary site for communic acids.

Fruits and Cones: The cones of species like Pinus luchuensis and Chamaecyparis obtusa are known sources.

Bark: The stem bark of trees such as Thuja standishii and Entada abyssinica contains these compounds.

While specific quantitative data on the concentration of this compound in different plant parts is limited, the available research consistently points to leaves, fruits, and bark as the main repositories for communic acids within the plant structure.

Biosynthetic Pathways and Mechanistic Elucidation

General Diterpene Core Biosynthesis

Labdane-related diterpenoids (LRDs), a large class of over 5,000 natural products to which Methyl trans-communate belongs, originate from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govcjnmcpu.com In plants, these precursors are typically synthesized via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway within the plastids. cjnmcpu.comresearchgate.net The assembly of these C5 units leads to the formation of the C20 precursor for all diterpenoids, (E,E,E)-geranylgeranyl diphosphate (GGPP). cjnmcpu.comnih.gov

The biosynthesis of the characteristic bicyclic core of LRDs is initiated by a sequential two-step reaction catalyzed by diterpene synthases (diTPSs). nih.gov

Class II diTPS Action : The process begins when a class II diTPS, characterized by a conserved DxDD motif, catalyzes the protonation-initiated cyclization of the linear GGPP. nih.govacs.orgresearchgate.net This reaction forms a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. nih.govacs.org Depending on the specific enzyme, different stereoisomers of CPP can be produced, such as ent-CPP, syn-CPP, or (+)-CPP, which serves as a branch point for the diversification of diterpene skeletons. researchgate.net

Class I diTPS Action : The CPP intermediate is then utilized by a class I diTPS. These enzymes contain a conserved DDxxD motif and initiate reactions through the ionization of the diphosphate group. nih.gov This leads to further cyclization, rearrangement, or other modifications to form the final, stable diterpene hydrocarbon skeleton that defines the specific structural family (e.g., abietane, pimarane, kaurane). nih.govcjnmcpu.comresearchgate.net

Following the formation of the core hydrocarbon skeleton, further structural diversity is achieved through post-cyclization modifications. These reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) or 2-oxoglutarate-dependent dioxygenases (2-ODDs), which introduce hydroxyl groups or other functionalities onto the diterpene scaffold. researchgate.netcjnmcpu.com It is through such oxidative steps that the precursor to this compound, likely trans-communic acid, is formed.

Specific Methylation Mechanisms in this compound Formation

The final step in the biosynthesis of this compound is the methylation of the carboxylic acid group of its precursor, trans-communic acid. This biochemical transformation is a critical step that modifies the compound's physicochemical properties and is catalyzed by a specific class of enzymes that rely on a universal methyl donor.

The transfer of the methyl group is predominantly catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTs). nih.govproteopedia.org These enzymes utilize SAM as the donor of an activated methyl group. mdpi.com The reaction is typically a SN2 type nucleophilic substitution, where an electron-rich atom on the substrate—in this case, an oxygen atom of the carboxylate group on trans-communic acid—attacks the electrophilic methyl group of SAM. nih.govmdpi.com

Upon donation of its methyl group, SAM is converted into S-adenosyl-L-homocysteine (SAH). proteopedia.org SAM-dependent methyltransferases are a vast and diverse superfamily of enzymes, with the majority belonging to the Class I category, which features a characteristic Rossmann-like structural fold. nih.govebi.ac.uk While these enzymes exhibit specificity for their natural substrates, some possess a degree of permissiveness, allowing them to accept structurally similar molecules, a feature that can be exploited in biocatalysis. nih.gov The methylation of the diterpene acid precursor is thus a key functionalization step, directly producing this compound.

The AMC consists of the following key steps:

SAH Hydrolysis : SAH is hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH). researchgate.netresearchgate.net

Methionine Regeneration : The homocysteine is then re-methylated to form methionine. This reaction is catalyzed by methionine synthase, which utilizes a methyl group from sources like 5-methyltetrahydrofolate. researchgate.net

SAM Synthesis : Finally, the regenerated methionine reacts with ATP in a reaction catalyzed by SAM synthetase (MetK) to produce a new molecule of SAM, thus completing the cycle. researchgate.netresearchgate.net

The AMC is tightly coupled with trans-methylation reactions, ensuring that the cellular capacity for methylation is maintained for the biosynthesis of numerous primary and secondary metabolites, including this compound. nih.gov

Genetic and Enzymatic Regulation of Biosynthetic Steps

The biosynthesis of diterpenoids is a tightly regulated process, controlled at both the genetic and enzymatic levels to respond to developmental cues and environmental stresses. cjnmcpu.comgeneticagraria.it A key feature of specialized metabolite biosynthesis in plants and fungi is the organization of the required genes into biosynthetic gene clusters (BGCs). nih.gov These clusters physically link the genes encoding the enzymes for a specific pathway—such as diTPSs, CYPs, and transferases—on the chromosome. This co-localization facilitates the coordinated expression of all necessary enzymes. nih.gov

The expression of these biosynthetic genes is often controlled by specific transcription factors (TFs). geneticagraria.it For instance, studies on other diterpenoids have shown that TFs from families such as WRKY and MYC can bind to promoter regions of pathway genes, leading to their transcriptional up-regulation in response to elicitors like methyl-jasmonate. geneticagraria.it This regulatory mechanism allows the plant to rapidly produce defensive compounds when needed. The regulation can also be organ-specific, with different sets of biosynthetic genes being expressed in the roots versus the shoots, leading to the accumulation of different diterpenoids in different parts of the plant. nih.gov

Strategies for Engineered Biosynthesis in Heterologous Systems (e.g., Microbial Platforms)

The elucidation of diterpenoid biosynthetic pathways has paved the way for metabolic engineering strategies to produce these valuable compounds in heterologous systems like Escherichia coli and yeast. nih.gov These microbial platforms offer advantages such as rapid growth and scalability, which are difficult to achieve with the native plant sources. nih.govcjnmcpu.com

A powerful strategy is the use of a modular approach. nih.govfigshare.com This involves introducing the biosynthetic genes for different pathway modules into the microbial host. For instance, base vectors can be engineered to produce a specific CPP stereoisomer. nih.gov These can then be combined with a second vector containing a class I diTPS gene to produce a desired diterpene skeleton. nih.govacs.org

To produce a fully functionalized molecule like this compound, this approach would be extended to include the co-expression of the necessary downstream modifying enzymes. This would involve:

Engineering the host to produce the trans-communate precursor skeleton using the appropriate class II and class I diTPSs.

Identifying and co-expressing the specific cytochrome P450 monooxygenase(s) responsible for oxidizing the skeleton to form trans-communic acid.

Introducing a suitable SAM-dependent methyltransferase to catalyze the final methylation step.

This modular metabolic engineering provides a robust platform for producing not only known natural products but also for creating novel compounds through combinatorial biosynthesis, where enzymes from different pathways are mixed and matched. nih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme Type | Role in Pathway |

|---|---|---|

| Terpene Synthase | Geranylgeranyl Diphosphate Synthase (GGPS) | Synthesizes the C20 precursor GGPP from C5 units. |

| Diterpene Synthase (diTPS) | Class II diTPS (e.g., Copalyl Diphosphate Synthase) | Cyclizes linear GGPP to a bicyclic diphosphate intermediate (CPP). |

| Diterpene Synthase (diTPS) | Class I diTPS | Converts CPP into the specific diterpene hydrocarbon skeleton. |

| Oxidoreductase | Cytochrome P450 Monooxygenase (CYP) | Oxidizes the hydrocarbon skeleton to form the carboxylic acid precursor. |

| Transferase | S-Adenosylmethionine (SAM)-Dependent Methyltransferase | Transfers a methyl group from SAM to the precursor to form the final product. |

| AMC Enzyme | S-Adenosyl-L-homocysteine Hydrolase (SAHH) | Part of the SAM regeneration cycle; hydrolyzes SAH to homocysteine. |

| AMC Enzyme | Methionine Synthase | Part of the SAM regeneration cycle; synthesizes methionine from homocysteine. |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| (E,E,E)-geranylgeranyl diphosphate | GGPP |

| 2-C-methyl-D-erythritol-4-phosphate | MEP |

| 5-methyltetrahydrofolate | - |

| Adenosine | - |

| Adenosine triphosphate | ATP |

| Copalyl diphosphate | CPP |

| Dimethylallyl pyrophosphate | DMAPP |

| Homocysteine | - |

| Isopentenyl pyrophosphate | IPP |

| Methionine | - |

| This compound | - |

| S-Adenosyl-L-homocysteine | SAH |

| S-Adenosylmethionine | SAM |

Chemical Synthesis and Derivatization Studies

Total and Semi-Synthetic Methodologies for Methyl trans-Communate and its Analogues

Semi-synthetic approaches, which start from natural products, are often more efficient. These methodologies allow for the generation of various analogues by modifying the parent structure. For example, syntheses of perfume fixatives like Ambrox® have been developed starting from both this compound and its cis-isomer. mdpi.comresearchgate.net These syntheses highlight key transformations such as the selective degradation of side chains and stereoselective formation of the tetrahydrofuran (B95107) ring. mdpi.com

Chemo- and Stereoselective Chemical Modifications

The presence of three distinct double bonds in the structure of this compound presents both a challenge and an opportunity for selective chemical modifications. Researchers have investigated a range of reactions to functionalize specific sites within the molecule in a controlled manner.

Selective Degradation of Side Chains

The selective degradation of the side chain of this compound is a crucial step in the synthesis of many valuable compounds. evitachem.com This strategy is central to the preparation of drimane (B1240787) sesquiterpenoids and the perfume fixative Ambrox®. researchgate.netmdpi.comresearchgate.net The synthesis of Ambrox®, for example, relies on the selective degradation of the side chain of communic acids to produce key intermediate compounds. mdpi.comevitachem.com This transformation can be achieved through methods such as carefully controlled ozonolysis at low temperatures or by selective hydrogenation followed by oxidative cleavage. mdpi.com

Targeted Functionalization Reactions (e.g., Ozonolysis, Oxymercuriation-Demercuriation)

Targeted functionalization reactions have been extensively studied to introduce new functional groups into the this compound scaffold.

Ozonolysis: Selective ozonolysis has been successfully employed to cleave specific double bonds within the molecule. vulcanchem.com Conditions have been established for the selective ozonolysis of the Δ12 double bond, leading to the formation of an aldehyde in 42.2% yield. researchgate.net This aldehyde can be further transformed into an enol-acetate with an 81.3% yield. researchgate.net This selective cleavage is a key step in the synthesis of drimanes from trans-communic acid. researchgate.netujaen.esugr.es

Oxymercuriation-Demercuriation: The oxymercuriation-demercuriation reaction of this compound has been investigated to introduce oxygen-containing functional groups. nih.gov Treatment of this compound with mercuric acetate (B1210297) followed by reduction with sodium borohydride (B1222165) yields a variety of products. nih.govrsc.org The major product is typically the result of hydration at the C14-C15 double bond. rsc.orgresearchgate.net However, other products, including tetrahydrofuran derivatives and isopimarane (B1252804) oxides, can also be formed. nih.govrsc.org The use of different reducing agents, such as sodium amalgam, can lead to different product distributions, including products of 1,4-addition and isomerization of the 8(17)-double bond. researchgate.net

| Product | Key Transformation | Reference |

|---|---|---|

| Hydration product at C14-C15 | Markovnikov addition of water to the terminal double bond | rsc.orgresearchgate.net |

| Tetrahydrofuran derivatives | Intramolecular cyclization involving the C8(17) and C14,15 double bonds | nih.gov |

| Isopimarane oxide | Cyclization and rearrangement | rsc.org |

| Methyl (12R)-12-hydroxylabda-8(17),13E-dien-19-oate | Stereoselective 1,4-addition (with Na(Hg) as reducing agent) | researchgate.net |

Investigations into Thermal and Isomeric Rearrangements

Thermal treatment of this compound can induce isomeric rearrangements. For instance, thermal rearrangement during gas chromatography can lead to the formation of a new isomer, tentatively identified as methyl labda-8(14)-trans-11(12)-cis-13(15)-trien-19-oate. researchgate.netresearchgate.net This highlights the potential for creating novel structures through controlled thermal processes.

This compound as a Precursor or Chiral Building Block in the Synthesis of Complex Molecules

This compound and its parent acid are valuable chiral building blocks for the synthesis of a diverse range of bioactive natural products. mdpi.comnih.gov Its well-defined stereochemistry makes it an attractive starting material for enantioselective syntheses.

The utility of this compound as a chiral precursor has been demonstrated in the synthesis of:

Perfume fixatives: such as Ambrox® and ambracetal. mdpi.com

Antifungal compounds: including oidiolactone C. researchgate.net

Drimane sesquiterpenes . researchgate.netacs.org

Bioactive merosesquiterpenoids : through Diels-Alder cycloadditions. researchgate.netresearchgate.net

Abietane antioxidants and podolactone herbicides . mdpi.com

The synthesis of these complex molecules often involves a series of strategic transformations, including side-chain degradation, stereoselective cyclizations, and functional group interconversions, all originating from the versatile this compound scaffold. mdpi.comnih.gov

Biological and Ecological Roles in Non Human Systems

Inter-Organismal Interactions Mediated by Methyl trans-Communate and Related Compounds

The release of chemical compounds into the environment allows plants to interact with other organisms. These interactions can be beneficial, such as attracting pollinators, or antagonistic, such as deterring herbivores or inhibiting the growth of competing plants.

Plant-Plant Communication and Allelopathic Effects

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds. While direct research on the allelopathic effects of this compound is not extensively documented, the chemical class to which it belongs—diterpenoids—is known to play a role in such interactions. Allelopathic compounds can be released from various parts of the plant, including leaves, roots, and flowers, and can inhibit seed germination and root elongation of neighboring plants. This chemical interference is a crucial strategy for plants to compete for resources like water, sunlight, and nutrients.

Plant-Herbivore Defense Mechanisms

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores. These defenses can be either direct, affecting the herbivore's physiology, or indirect, by attracting the natural enemies of the herbivores. Many diterpenoids are known to be unpalatable or toxic to insects and other herbivores, thus functioning as a direct defense mechanism. When a plant is damaged by an herbivore, it can also release a blend of volatile organic compounds, which can include compounds like this compound. These volatiles can act as a signal to attract predatory or parasitic insects that prey on the herbivores, thereby providing indirect defense for the plant.

Modulation of Plant-Associated Microbial Communities (e.g., Rhizosphere Interactions)

The rhizosphere, the soil region immediately surrounding plant roots, is a complex ecosystem teeming with microorganisms. Plants secrete a variety of chemical compounds, known as root exudates, into the rhizosphere, which can shape the composition and activity of the microbial community. These exudates can either attract beneficial microbes, such as those that help with nutrient uptake, or repel pathogenic ones. While the specific role of this compound in these interactions is yet to be fully elucidated, it is plausible that as a component of a plant's chemical profile, it contributes to structuring the rhizosphere microbiome, thereby influencing plant health and growth.

Mechanistic Investigations in Non-Mammalian Biological Models

To understand the specific effects of a chemical compound, scientists often turn to non-mammalian model organisms. These models allow for detailed investigation into the biological activities and the underlying cellular and molecular mechanisms of action.

Elucidation of Biological Activities in Non-Mammalian Organisms (e.g., antibacterial, antitumor, hypolipidemic, smooth muscle relaxing)

Cellular Responses and Signaling Pathways in Model Systems (non-human)

The interaction of a chemical compound with an organism ultimately boils down to its effects at the cellular level. These effects are often mediated through the activation or inhibition of specific cellular signaling pathways. As with its broader biological activities, the specific cellular responses and signaling pathways affected by this compound in non-human model systems have not been a focus of published research. Investigating how this compound interacts with cellular receptors, enzymes, and transcription factors would provide valuable insights into its mechanism of action and its ecological roles.

Broader Molecular Mechanisms of Methylation in Biological Regulation

Methylation, the addition of a methyl group to a substrate, is a fundamental and pervasive biochemical process that plays a critical role in regulating a vast array of biological functions. This post-translational modification is not only central to epigenetic control of gene expression but also modulates protein function and metabolic pathways. The following sections delve into the broader molecular mechanisms of methylation, exploring its influence on DNA and histone modifications, protein activity, and the regulation of enzymatic and metabolic processes.

General Concepts of Protein Methylation and its Impact on Protein Function

Beyond the well-established role of histone methylation in epigenetics, the methylation of non-histone proteins is emerging as a widespread and critical post-translational modification (PTM) that regulates a multitude of cellular processes. researchgate.netbohrium.comnih.gov This modification involves the transfer of a methyl group from S-adenosylmethionine (SAM) to specific amino acid residues, primarily lysine (B10760008) and arginine, catalyzed by protein methyltransferases (PMTs). metwarebio.comnih.govcreative-proteomics.com

The addition of a methyl group can alter the physicochemical properties of a protein, such as its size, hydrophobicity, and charge. These subtle changes can have profound impacts on protein function by:

Modulating Protein-Protein Interactions: Methylation can either promote or inhibit the interaction between proteins. wikipedia.orgfrontiersin.org For example, the methylation of specific arginine residues can block the binding of proteins with SH3 domains. wikipedia.org

Regulating Protein Stability: Methylation can influence the stability of a protein, marking it for either degradation or protection from degradation.

Altering Subcellular Localization: The methylation status of a protein can dictate its location within the cell, thereby controlling its access to substrates and interacting partners. metwarebio.comnih.govfrontiersin.org

Controlling Enzymatic Activity: Methylation can directly impact the catalytic activity of an enzyme, either by altering its conformation or by affecting substrate binding. metwarebio.comnih.govfrontiersin.org

Protein methylation is a dynamic and reversible process, with protein demethylases responsible for removing methyl groups. oup.com This dynamic interplay between methyltransferases and demethylases allows for the fine-tuning of protein function in response to cellular signals. creative-proteomics.com

The functional consequences of non-histone protein methylation are vast and impact a wide range of cellular pathways, including signal transduction, DNA repair, RNA processing, and cell cycle control. cnio.escreative-proteomics.comnih.gov For instance, the methylation of the tumor suppressor protein p53 can regulate its stability and transcriptional activity, highlighting the importance of this modification in cancer biology. creative-proteomics.com

| Impact of Protein Methylation | Functional Consequence |

| Protein-Protein Interactions | Can either enhance or block the binding of interacting proteins. wikipedia.orgfrontiersin.org |

| Protein Stability | Can lead to either stabilization or degradation of the protein. |

| Subcellular Localization | Can direct the protein to specific cellular compartments. metwarebio.comnih.govfrontiersin.org |

| Enzymatic Activity | Can directly increase or decrease the catalytic activity of an enzyme. metwarebio.comnih.govfrontiersin.org |

Regulation of Enzyme Activity and Metabolic Fluxes by Methylation

Methylation is deeply intertwined with cellular metabolism, acting as both a sensor and a regulator of metabolic state. The regulation of enzyme activity and metabolic fluxes by methylation is a critical mechanism for maintaining cellular homeostasis.

The universal methyl donor for virtually all methylation reactions is S-adenosylmethionine (SAM). nih.govcreative-proteomics.comnih.gov The intracellular concentration of SAM is directly linked to the metabolic status of the cell, particularly one-carbon metabolism, which is fueled by nutrients like methionine and folate. nih.gov Consequently, the availability of SAM can directly influence the activity of methyltransferases and thus the methylation status of DNA, histones, and other proteins. nih.govprinceton.edu

Methylation can regulate metabolic fluxes through several mechanisms:

Direct Regulation of Metabolic Enzymes: Many enzymes involved in key metabolic pathways are themselves subject to methylation. This modification can directly alter their catalytic activity, thereby controlling the flow of metabolites through a particular pathway. researchgate.net

Epigenetic Control of Metabolic Gene Expression: As discussed previously, DNA and histone methylation play a crucial role in regulating gene expression. The expression of genes encoding metabolic enzymes can be controlled by epigenetic mechanisms, allowing for long-term adaptation of metabolic pathways to changing environmental conditions. nih.govnih.gov For example, the hypermethylation of the promoters of genes involved in gluconeogenesis has been observed in cancer, leading to a shift towards glycolysis. nih.gov

Metabolite-Mediated Regulation of Methylating and Demethylating Enzymes: Certain metabolic intermediates can act as allosteric regulators or cofactors for the enzymes that add or remove methyl groups. For instance, α-ketoglutarate is a crucial cofactor for the TET enzymes involved in DNA demethylation and for certain histone demethylases. nih.govmdpi.com Conversely, metabolites like succinate (B1194679) and fumarate (B1241708) can inhibit these enzymes. nih.gov This creates a feedback loop where the metabolic state can directly influence the epigenetic landscape.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural identification of methyl trans-communate, offering insights into its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. Key signals in the ¹H NMR spectrum of this compound include those for its methyl esters and specific vinyl protons, which are characteristic of its structure.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and bonding environment. For instance, the analysis of the ¹³C NMR spectrum was crucial in the assignment of the C-16 methyl group. ipb.pt Complete assignment of all proton and carbon signals is achieved through a combination of one-dimensional and two-dimensional NMR techniques. ipb.pt

2D NMR Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. rsc.org

¹H-¹H COSY experiments identify protons that are spin-spin coupled, typically on adjacent carbon atoms.

¹H-¹³C HMQC correlates proton signals with the carbon atoms to which they are directly attached.

¹H-¹³C HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for assembling the complete molecular structure and assigning quaternary carbons.

The full assignment of all signals in the NMR spectra is accomplished using this combination of techniques. rsc.org Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). libretexts.org

| Proton | Approximate Chemical Shift (δ ppm) | Multiplicity | Notes |

|---|---|---|---|

| Vinyl Protons | ~4.5 - 5.5 | m | Signals corresponding to the exocyclic double bonds. |

| OCH₃ (Ester Methyl) | ~3.6 | s | A characteristic singlet for the methyl ester group. |

| C-16 Methyl | Variable | s | Signal assigned via 2D NMR. |

| Other Methyls | ~0.5 - 1.2 | s | Singlets corresponding to other methyl groups on the diterpene skeleton. |

| Carbon | Approximate Chemical Shift (δ ppm) | Notes |

|---|---|---|

| C=O (Ester Carbonyl) | ~178 | Carbonyl carbon of the methyl ester group. |

| C=C (Olefinic Carbons) | ~106 - 150 | Carbons involved in the double bonds. |

| OCH₃ (Ester Methyl) | ~51 | Methyl carbon of the ester group. |

| C-16 Methyl | ~20 | Signal assigned via 2D NMR. ipb.pt |

| Skeletal Carbons | ~18 - 60 | Remaining sp³ hybridized carbons of the diterpene framework. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides the molecular weight and, through fragmentation patterns, valuable structural information. anu.edu.au In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion ([M]⁺•) whose m/z value corresponds to the molecular weight of the compound (290.44 g/mol ). evitachem.com

This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps in confirming the structure. anu.edu.au A major fragmentation pathway for this compound involves the cleavage of bonds within the diterpene skeleton, leading to a distinctive pattern in the mass spectrum. anu.edu.au

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, which allows for the determination of the elemental formula of the molecular ion and its fragments. This accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| m/z Value | Assignment | Significance |

|---|---|---|

| 290 | [M]⁺• | Molecular ion peak, confirms the molecular weight. |

| 275 | [M - CH₃]⁺ | Loss of a methyl radical, a common fragmentation. |

| 231 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| Variable | Fragment ions | Characteristic fragmentation pattern provides a "fingerprint" for the molecule. anu.edu.au |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. This technique has been instrumental in confirming the absolute and relative configuration of this compound. evitachem.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of all atoms can be determined. For this compound, X-ray crystallographic analysis has unequivocally established the trans geometry of the C12-C13 double bond, a key structural feature that distinguishes it from its cis isomer. evitachem.comdntb.gov.ua This technique provides the ultimate proof of the molecule's intricate stereochemical arrangement. sygnaturediscovery.com

Chromatographic Separation and Detection

Chromatographic methods are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as plant extracts. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a widely used technique for analyzing volatile and thermally stable compounds like this compound. perfumerflavorist.com In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and affinity for the stationary phase. The time it takes for a compound to travel through the column is known as its retention time, a key parameter for identification. spectroscopyonline.com

The retention time of this compound can be directly compared to that of a reference standard for identification. anu.edu.au Notably, GC can be used to distinguish between isomers; this compound and methyl cis-communate exhibit different retention times under the same chromatographic conditions. anu.edu.au

GC-Mass Spectrometry (GC-MS) : This powerful hyphenated technique couples the separation power of GC with the identification capabilities of MS. huji.ac.il As each compound elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for definitive identification. mdpi.com

GC-Flame Ionization Detection (GC-FID) : When coupled with a Flame Ionization Detector, GC is an excellent quantitative tool. internationaloliveoil.org The FID response is proportional to the mass of carbon atoms entering the flame, allowing for accurate quantification of this compound when calibrated with appropriate standards.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. huji.ac.il Separation occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

While GC is frequently reported for the analysis of methyl communate, HPLC offers a complementary approach, particularly when derivatization is to be avoided.

LC-Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity. nebiolab.com As components elute from the HPLC column, they are ionized (e.g., via electrospray ionization, ESI) and detected by the MS. researchgate.net

LC-Tandem Mass Spectrometry (LC-MS/MS) : For highly complex samples or trace-level quantification, LC-MS/MS is the method of choice. nih.gov It involves selecting the molecular ion of the target analyte (in this case, m/z 290 for this compound) and fragmenting it to produce specific product ions. Monitoring these specific parent-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. plos.orgnih.govjfda-online.com

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is paramount for the reliable analysis of this compound. This involves not only the extraction of the compound from its matrix but also its chemical modification, or derivatization, to make it more amenable to GC analysis. These strategies aim to reduce the polarity of the compound, which can otherwise lead to poor peak shape and retention characteristics on common GC columns.

This compound is the methyl ester of trans-communic acid. In many instances, the target of analysis is the precursor acid itself, which is found in various plant resins. To analyze trans-communic acid by gas chromatography, it must first be converted to its more volatile methyl ester, this compound. This conversion, known as methyl esterification, is a common derivatization technique. sigmaaldrich.com The process can be catalyzed by either acids or bases.

Acid-Catalyzed Esterification:

Acid-catalyzed esterification is a widely employed method for converting carboxylic acids like trans-communic acid into their corresponding methyl esters. aocs.org This reaction typically involves heating the sample in the presence of an excess of methanol (B129727) and a strong acid catalyst. Commonly used acid catalysts include:

Boron trifluoride (BF₃) in methanol: This is a highly effective and rapid reagent for esterification. nih.gov The reaction is often carried out by heating the sample with a 12-14% solution of BF₃ in methanol.

Methanolic Hydrogen Chloride (HCl): Prepared by bubbling dry HCl gas through methanol, this reagent is a classic and effective catalyst for methyl esterification. aocs.org

Sulfuric Acid (H₂SO₄) in methanol: A small amount of concentrated sulfuric acid can also effectively catalyze the esterification reaction.

The general mechanism involves the protonation of the carboxylic acid group by the acid catalyst, which increases its electrophilicity and facilitates nucleophilic attack by methanol. The reaction is driven to completion by the large excess of methanol. Following the reaction, the methyl esters are typically extracted into a non-polar solvent like hexane (B92381) for subsequent GC analysis.

Base-Catalyzed Transesterification:

Base-catalyzed transesterification is another viable method, particularly when starting from existing esters or glycerides. nih.gov While trans-communic acid itself is not directly esterified by this method, if it were present as part of a glyceride, this method would be applicable. Common base catalysts include sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol. semanticscholar.org This method is generally faster and proceeds under milder conditions than acid-catalyzed reactions. The mechanism involves the formation of a methoxide ion, a strong nucleophile, which attacks the carbonyl carbon of the ester, leading to the formation of the new methyl ester.

The choice between acid- and base-catalyzed methods depends on the nature of the sample matrix and the presence of other reactive functional groups. For the analysis of free trans-communic acid from plant extracts, acid-catalyzed esterification is the more direct and common approach. A study on the resin of Austrocedrus chilensis successfully identified E-communic acid methyl ester (this compound) using gas chromatography-mass spectrometry, indicating the applicability of such derivatization and analysis techniques for this compound. nih.gov

Table 1: Comparison of Typical Methyl Esterification Methods for GC Analysis of Diterpenoic Acids

| Method | Catalyst | Typical Reagents | Reaction Conditions | Advantages | Disadvantages |

| Acid-Catalyzed | Lewis or Brønsted Acid | 12-14% Boron trifluoride in methanol; 5% HCl in methanol; 1-2% H₂SO₄ in methanol | Heat (e.g., 60-100°C) for 10 min to 2 hours | Effective for free fatty acids and diterpenoic acids; Reagents are commercially available. | Can produce artifacts with certain unsaturated compounds; Reagents can be corrosive. |

| Base-Catalyzed | Strong Base | 0.5 M Sodium methoxide in methanol; 2 M KOH in methanol | Room temperature to mild heat (e.g., 50-70°C) for a few minutes | Rapid reaction; Milder conditions. | Not effective for free carboxylic acids; Can cause saponification if water is present. |

This table presents generalized conditions and should be optimized for specific applications.

To detect and quantify this compound, especially when present at low concentrations in complex matrices like plant tissues, advanced extraction and pre-concentration techniques are indispensable. Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation method that integrates extraction, concentration, and sample introduction into a single step. researchgate.net

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. This fiber is exposed to the sample, either by direct immersion in a liquid or by exposure to the headspace above a liquid or solid sample. The analytes partition from the sample matrix into the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed onto the GC column for analysis. nih.gov

The selection of the fiber coating is critical and depends on the polarity and volatility of the target analyte. For semi-volatile compounds like diterpenes, including this compound, various fiber coatings can be considered. Common choices include:

Polydimethylsiloxane (PDMS): A non-polar coating suitable for non-polar analytes.

Polyacrylate (PA): A more polar coating for polar analytes.

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A mixed-phase coating that can trap a wide range of volatile and semi-volatile compounds.

Headspace SPME (HS-SPME) is particularly advantageous for the analysis of volatile and semi-volatile compounds in solid or liquid samples as it minimizes the extraction of non-volatile matrix components, which can interfere with the GC analysis. mdpi.com The efficiency of HS-SPME can be influenced by several factors, including extraction temperature and time, sample volume, and the pH of the sample matrix. mdpi.com

The application of SPME coupled with GC-MS has been successfully demonstrated for the analysis of various terpenes and diterpenes from plant sources and other complex matrices. science.gov For instance, SPME-GC-MS has been used to analyze diterpenes in Arabidopsis roots and furanic labdane (B1241275) diterpenes. Although a specific protocol for this compound is not widely documented, the established methods for related diterpenoids are directly applicable. The combination of SPE with HS-SPME has also been shown to be effective for the enrichment of terpene compounds.

Table 2: Representative Parameters for SPME-GC-MS Analysis of Diterpenes

| Parameter | Typical Setting | Purpose |

| SPME Fiber Coating | PDMS/DVB, DVB/CAR/PDMS | To effectively trap semi-volatile diterpenes based on polarity and size. |

| Extraction Mode | Headspace (HS-SPME) | To minimize matrix effects and protect the fiber from non-volatile components. |

| Extraction Temperature | 50 - 80 °C | To increase the vapor pressure of the analytes and facilitate their transfer to the headspace. |

| Extraction Time | 20 - 60 min | To allow for sufficient partitioning of the analyte onto the fiber coating. |

| GC Injector | Splitless mode, 250 - 280 °C | To ensure efficient thermal desorption of the analytes from the SPME fiber onto the GC column. |

| GC Column | DB-5ms, HP-5ms (non-polar) | To separate compounds based on boiling point and polarity. |

| Oven Temperature Program | Initial temp 50-70°C, ramp to 280-300°C | To achieve good chromatographic separation of the diterpenes. |

| Detector | Mass Spectrometer (MS) | For positive identification and quantification of the target compound. |

This table provides a general guideline for method development. Optimal conditions may vary depending on the specific sample matrix and analytical instrumentation.

Future Research Directions and Academic Perspectives

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of methyl trans-communate is presumed to follow the general pathway for labdane (B1241275) diterpenes, originating from geranylgeranyl pyrophosphate (GGPP). However, the specific enzymes that catalyze its formation are yet to be identified and characterized. The pathway likely involves two key enzymatic steps: the cyclization of GGPP to form the characteristic labdane skeleton of trans-communic acid, and the subsequent methylation of the carboxylic acid group.

Future research will likely focus on identifying the specific diterpene synthase (diTPS) responsible for the initial cyclization and the methyltransferase that completes the synthesis. The search for these enzymes will probably begin in plants known to produce the compound, such as species from the Cupressaceae family like Juniperus sabina. mdpi.com The methylation step is of particular interest, as it converts the non-volatile trans-communic acid into its more volatile methyl ester, which has significant implications for its ecological role. This reaction is catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase (MT). beilstein-journals.org Studies on analogous plant metabolites, such as methyl salicylate (B1505791) and methyl anthranilate, reveal that specialized MTs are responsible for the methylation of plant hormones and other signaling molecules, suggesting a similar dedicated enzyme exists for trans-communic acid. researchgate.net

Unraveling these enzymatic steps is crucial for enabling the heterologous production of this compound in microbial hosts, a key goal for sustainable synthesis.

Table 1: Potential Enzymes and Pathways for Future Investigation in this compound Biosynthesis

| Biosynthetic Step | Hypothesized Enzyme Class | Substrate | Product | Key Research Objective |

| Cyclization | Class I/II Diterpene Synthase (diTPS) | Geranylgeranyl Pyrophosphate (GGPP) | trans-Communic Acid Precursor | Identification and characterization of the specific diTPS from a source organism (e.g., Juniperus sabina). |

| Methylation | S-adenosylmethionine (SAM)-dependent Methyltransferase (MT) | trans-Communic Acid | This compound | Isolation and functional analysis of the MT; determining its substrate specificity and kinetic properties. beilstein-journals.org |

| Regulation | Transcription Factors (e.g., MYB, bHLH) | - | - | Elucidation of the regulatory networks that control the expression of biosynthetic genes in response to developmental or environmental cues. |

Development of Novel and Sustainable Synthetic Routes

Currently, this compound is primarily sourced by extraction from plant material and is valued as a chiral precursor for synthesizing high-value fragrance compounds like Ambrox. mdpi.com However, reliance on natural extraction is often not scalable or sustainable. Future research is steering towards two main avenues for its synthesis: greener semi-synthesis and total biosynthesis through metabolic engineering.

The development of sustainable synthetic routes will focus on minimizing hazardous reagents and waste. ijsetpub.com One promising approach is the enzymatic transesterification of the naturally occurring trans-communic acid. acs.org This method would replace traditional chemical methylation reagents with biocatalysts, operating under milder conditions.

A more ambitious and potentially more sustainable long-term goal is the complete biosynthesis of this compound in engineered microbial chassis like Escherichia coli or Saccharomyces cerevisiae. This approach, known as heterologous expression, depends entirely on the successful identification of the biosynthetic genes as outlined in the previous section. By introducing the responsible diTPS and methyltransferase genes into a microbe, it may be possible to produce the compound from simple sugars, offering a renewable and scalable production platform. sci-hub.se

Table 2: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Description | Advantages | Challenges |

| Green Semi-Synthesis | Enzymatic methylation or transesterification of extracted trans-communic acid. ijsetpub.comacs.org | Utilizes a renewable starting material; avoids harsh chemical reagents; potentially higher yields than traditional synthesis. | Dependent on the availability of the plant-derived precursor; requires development and optimization of a suitable biocatalyst. |

| Heterologous Biosynthesis | Engineering a microbial host (E. coli, yeast) with the complete biosynthetic pathway. sci-hub.se | Fully renewable process using simple feedstocks (e.g., glucose); highly scalable; independent of plant harvesting. | Requires identification and functional expression of all necessary biosynthetic enzymes; pathway optimization and metabolic balancing are complex. |

| Chemo-enzymatic Synthesis | A hybrid approach combining chemical steps with enzymatic conversions to build the molecule. | Can leverage the efficiency of both chemical and biological catalysts to create an optimal route. | Requires careful integration of reaction conditions (solvents, temperature) to ensure compatibility between steps. |

Deeper Elucidation of Complex Ecological Roles and Interactions

The ecological function of this compound is almost entirely unknown, representing a significant knowledge gap and a fertile ground for future research. As a plant secondary metabolite, it likely plays a role in mediating interactions between the producing plant and its environment. frontiersin.orgresearchgate.net Its structure as a volatile methyl ester strongly suggests a function as a signaling molecule, or semiochemical.

Future ecological studies should investigate several hypothesized roles:

Plant Defense: The compound could act as a defense against herbivores or pathogens. Many volatile organic compounds (VOCs) are released upon herbivore attack to repel the attacker or attract its natural enemies, such as parasitoids and predators. nih.gov Studies could explore whether the production of this compound increases in response to damage and whether it has a deterrent effect on insects or antimicrobial properties. The nematicidal activity of similar compounds like methyl trans-cinnamate suggests this is a plausible role. ebi.ac.uk

Allelopathy: It may be released into the environment to inhibit the growth of competing plant species.

Signaling Molecule: Analogous to methyl salicylate, which functions as an airborne signal for systemic acquired resistance and plant-to-plant communication, this compound could have a similar signaling function. researchgate.netnih.gov

Research in this area will involve detailed chemical ecology studies, including headspace volatile collection from plants under different stress conditions, behavioral assays with insects, and antimicrobial/herbicidal activity screening.

Table 3: Hypothesized Ecological Roles and Future Research Approaches for this compound

| Hypothesized Role | Basis for Hypothesis | Proposed Research Approach |

| Herbivore Deterrent/Toxin | General role of plant secondary metabolites in defense. frontiersin.org | Analysis of plant tissue/volatiles after simulated herbivory; insect feeding preference assays. |

| Attractant for Natural Enemies | Function of many plant volatiles in indirect defense. nih.gov | Olfactometer experiments with predatory or parasitic insects using the pure compound. |

| Antimicrobial/Antifungal Agent | Known bioactivity of other diterpenes and esters. ebi.ac.uk | In vitro assays against a panel of plant-pathogenic bacteria and fungi. |

| Allelopathic Agent | Common function of root exudates and volatiles. | Seed germination and seedling growth assays of competing plants exposed to the compound. |

| Interspecific/Intraspecific Signaling | Structural similarity to known plant signaling molecules like methyl salicylate. researchgate.net | Experiments to test for induced defenses in neighboring plants exposed to its volatiles. |

Integration of Multi-Omics Approaches in Biosynthesis and Ecological Studies

To address the questions surrounding biosynthesis and ecological function, future research will heavily rely on the integration of multiple "omics" technologies. nih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological system and is a powerful strategy for gene discovery and pathway elucidation in non-model plants. mdpi.comnih.gov

For instance, a typical workflow to identify the biosynthetic genes for this compound would involve:

Metabolomics: Quantifying the levels of this compound and its precursors across different tissues (leaves, stems, roots) and developmental stages of a producing plant. nih.gov

Transcriptomics (RNA-seq): Sequencing the messenger RNA from the same tissues to generate a comprehensive profile of all expressed genes.

Data Integration: Correlating the metabolomic and transcriptomic data. Genes whose expression levels are high in tissues with high concentrations of this compound are strong candidates for being involved in its biosynthesis. This approach has been successfully used to identify genes for other specialized metabolites. frontiersin.org

This integrated strategy can rapidly narrow down the list of candidate genes for functional characterization, accelerating the discovery of the key synthases and methyltransferases. Furthermore, applying these techniques to plants under different ecological conditions (e.g., herbivore attack) can link the activation of the biosynthetic pathway to specific ecological triggers. nih.gov

Table 4: Application of Multi-Omics in this compound Research

| Omics Field | Application | Expected Outcome |

| Genomics | Sequencing the genome of a source plant. | Provides the foundational database of all potential genes, including enzyme families like diTPS and MTs. |

| Transcriptomics | Comparing gene expression profiles across tissues or under different conditions. mdpi.com | Identification of candidate biosynthetic genes that are co-expressed and correlated with compound accumulation. |

| Metabolomics | Profiling the accumulation of this compound and related metabolites. | Pinpoints the specific tissues, developmental stages, or ecological conditions where the pathway is active. |

| Proteomics | Identifying the proteins present in high-abundance tissues. | Confirms the translation of candidate genes into functional enzymes. |

| Integrative Analysis | Correlating data from all omics layers. nih.gov | Construction of a robust model of the biosynthetic pathway and its regulation, linking genes to functions. |

Advancements in Ultra-Sensitive and High-Throughput Analytical Platforms for this compound Metabolomics

Progress in understanding this compound is intrinsically linked to advancements in analytical chemistry. The analysis of this compound presents several challenges, including its presence in complex plant matrices and the need to distinguish it from its cis-isomer and other structurally related diterpenes. Future research will leverage state-of-the-art analytical platforms to overcome these hurdles.

Key advancements include:

High-Resolution Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) or liquid chromatography (2D-LC) coupled to mass spectrometry (MS) offer vastly superior resolving power compared to conventional 1D methods. mdpi.com This is critical for separating this compound from a complex background of other plant metabolites.

Advanced Mass Spectrometry: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) provide accurate mass measurements, which aid in the confident identification of the compound. researchgate.net Ion mobility-mass spectrometry, which separates ions based on their size and shape, is particularly promising for resolving isomers like the cis and trans forms of methyl communate. mdpi.com

High-Throughput Screening: The development of rapid analytical methods is essential for screening large numbers of samples, for example, in studies aiming to identify high-yielding plant varieties or to test the activity of engineered microbial strains.

These advanced platforms will not only enable more accurate and sensitive detection and quantification of this compound in metabolomics studies but will also be instrumental in tracing its fate in ecological experiments and optimizing its production through synthetic biology. nih.gov

Table 5: Advanced Analytical Platforms for this compound Analysis

| Platform | Key Advantage | Application in this compound Research |

| GCxGC-TOF-MS | Superior chromatographic resolution for complex volatile mixtures. mdpi.com | Separation from other terpenes and volatile esters in plant headspace or extracts. |

| LC-MS/MS | High sensitivity and structural information from fragmentation. | Quantification in non-volatile samples (e.g., root extracts) and tracing metabolic pathways. |

| Ion Mobility-MS | Separation of isomers and isobars. mdpi.com | Differentiating between this compound and methyl cis-communate. |

| High-Resolution MS (Orbitrap, FT-ICR) | Extremely high mass accuracy and resolution. | Unambiguous formula determination and identification in untargeted metabolomics studies. |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structure elucidation. nih.gov | Definitive structural confirmation of the isolated compound and its synthetic derivatives. |

Compound Index

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.